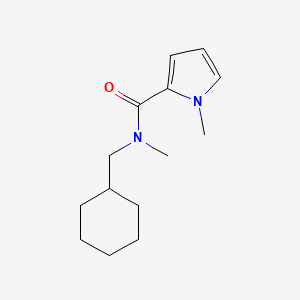![molecular formula C12H26N2O2S B7511742 [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane, also known as MCC, is a compound that has been extensively studied in the field of drug discovery. It belongs to the class of sulfonamide compounds, which have been found to have a wide range of biological activities. MCC has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. For example, [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In addition, [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been found to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been found to have antitumor effects by inducing apoptosis in cancer cells. [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane in lab experiments is its relatively low cost and ease of synthesis. In addition, [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been found to have a high degree of selectivity for certain enzymes and receptors, making it a useful tool for studying their biological functions. However, one limitation of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane. In addition, further studies are needed to fully understand the mechanism of action of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane and its potential therapeutic applications. Finally, the development of more soluble forms of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane could increase its effectiveness in vivo.
Synthesis Methods
The synthesis of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane involves a multi-step process that starts with the reaction of 3-methylbut-2-en-1-ol with sulfuric acid to form 3-methylbut-2-en-1-yl hydrogen sulfate. This intermediate is then reacted with cyclohexylamine to form the corresponding sulfonamide. The final step involves the methylation of the amine group using dimethyl sulfate. The yield of [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane is typically around 50%.
Scientific Research Applications
[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and neuroprotective properties. In addition, [Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
properties
IUPAC Name |
[methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2S/c1-10(2)11(3)13-17(15,16)14(4)12-8-6-5-7-9-12/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCOIGIXXWBKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NS(=O)(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)

![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)




![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)